molecular formula C10H10ClFN2O2 B7725098 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester

2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester

Cat. No.: B7725098
M. Wt: 244.65 g/mol
InChI Key: CJTBOQSRJXKXAA-NTEUORMPSA-N
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Description

2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester typically involves the reaction of 2-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the C=N bond can yield the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or reagent in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety could participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-Chloro-2-(2-chloro-phenyl-hydrazono)-acetic acid ethyl ester: Similar structure but with a chloro group instead of a fluoro group on the phenyl ring.

Uniqueness

2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. The combination of these substituents might confer distinct properties compared to other hydrazones, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (2E)-2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTBOQSRJXKXAA-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1F)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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